molecular formula C14H12N2O4 B2792149 (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal CAS No. 330574-84-0

(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal

Cat. No.: B2792149
CAS No.: 330574-84-0
M. Wt: 272.26
InChI Key: QLIRUHJBAUVDBZ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal” is a hydrazone derivative characterized by a conjugated enone system and a furan-2-yl substituent. Its structure includes:

  • A hydrazin-ylidene group (-NH-N=C-) linked to a 4-methoxyphenyl moiety.
  • A 3-oxopropanal backbone with a (2E) configuration, ensuring planar geometry for conjugation.
  • A furan-2-yl ring attached via a ketone group at the 3-position.

Structural validation of such compounds typically employs X-ray crystallography (using SHELX software ) and spectroscopic methods (¹H/¹³C NMR, IR) .

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3/b12-9+,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAYMQDFVPHBDR-LVPQYRJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of furan-2-carbaldehyde with 4-methoxyphenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the hydrazinylidene moiety can yield hydrazine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

  • Oxidation products include furan-2-carboxylic acid derivatives.
  • Reduction products include hydrazine derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several analogs, differing primarily in substituents on the phenyl ring and heterocyclic moieties . Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Heterocycle Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 4-OCH₃ Furan C₁₄H₁₂N₂O₄ 272.26 Not reported Conjugated enone system
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal 4-Cl Furan C₁₃H₉ClN₂O₃ 276.68 Not reported Electron-withdrawing Cl substituent
(2E)-2-[2-(4-Methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal 4-OCH₃ Thiophene C₁₄H₁₂N₂O₃S 288.32 Not reported Thiophene enhances π-conjugation
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal 3,5-Cl₂ C₁₆H₁₂Cl₂N₂O₂ 335.20 Not reported Bulky dichloro substituents
(2E)-2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal 4-CH₃ Pyridine C₁₄H₁₂N₂O₂ 240.26 Not reported Pyridine introduces basicity

Key Observations:

Electron-withdrawing groups (e.g., 4-Cl, 3,5-Cl₂) reduce electron density, altering solubility and reactivity.

Heterocyclic Moieties: Furan (C₄H₃O): Introduces oxygen-based polarity and planar geometry. Pyridine (C₅H₅N): Adds basicity and coordination sites for metal binding .

Physicochemical Properties :

  • Melting points for analogous hydrazones range from 184–225°C , suggesting moderate thermal stability.
  • Solubility is likely influenced by substituent polarity; methoxy groups may improve solubility in polar solvents compared to chloro derivatives.

Structural Validation :

  • Most compounds in this class are validated via X-ray crystallography (SHELXL ) and spectroscopy (¹H/¹³C NMR) . Hydrogen-bonding patterns (e.g., N–H···O interactions) dominate crystal packing .

Biological Activity

The compound (2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal (CAS: 330574-84-0) is a hydrazone derivative notable for its potential biological activities. This article explores its synthesis, structural characteristics, and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N2O4C_{14}H_{12}N_2O_4 with a molar mass of approximately 272.26 g/mol. Its structure features a furan ring and a hydrazone linkage, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H12N2O4
Molar Mass272.26 g/mol
Density1.25 ± 0.1 g/cm³ (Predicted)
Boiling Point424.9 ± 51.0 °C (Predicted)
pKa6.50 ± 0.10 (Predicted)

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with hydrazones under controlled conditions to yield the desired compound with high purity.

Antimicrobial Activity

Hydrazone derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A review highlighted that similar hydrazones possess activity against various bacterial strains and fungi, suggesting that this compound may also demonstrate comparable effects .

Anticancer Activity

Research indicates that compounds containing furan moieties can interact with cellular targets involved in cancer progression. For instance, studies have shown that hydrazones can inhibit tubulin polymerization, which is crucial for cancer cell division . The specific interactions of this compound with tubulin and its potential to disrupt cancer cell proliferation warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazones have been documented extensively. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A series of studies have explored the biological activities of various hydrazone derivatives:

  • Antimicrobial Study : A study demonstrated that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common pathogens .
  • Anticancer Research : In vitro studies on similar furan-based compounds showed significant inhibition of cancer cell lines, indicating a potential mechanism involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Trials : Experimental models have shown that hydrazone derivatives can effectively reduce inflammatory cytokines in animal models, supporting their use in developing anti-inflammatory drugs .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves a multi-step process:

  • Step 1: Formation of the hydrazone linkage via condensation of 4-methoxyphenylhydrazine with a carbonyl precursor.
  • Step 2: Introduction of the furan-2-yl group through nucleophilic addition or cross-coupling reactions.
  • Step 3: Oxidation to generate the α,β-unsaturated ketone moiety.

Critical Reaction Conditions:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps favor condensation but risk side reactions
SolventEthanol or DMFPolar aprotic solvents improve hydrazone stability
CatalystAcidic (e.g., HCl)Accelerates imine formation; excess may degrade furan rings

Methodological Tip: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and purify via column chromatography (silica gel, gradient elution) .

Q. Which characterization techniques are most effective for confirming structure and purity?

Answer:

  • 1H/13C NMR: Key signals include:
    • Hydrazone NH proton: δ 10.2–11.5 ppm (broad, exchange with D2O) .
    • Furan ring protons: δ 6.3–7.5 ppm (multiplet) .
    • α,β-unsaturated carbonyl: δ 190–200 ppm (13C) .
  • HPLC: Use a C18 column (UV detection at 254 nm) to assess purity (>95% required for pharmacological studies) .
  • IR Spectroscopy: Confirm hydrazone (N–H stretch: ~3200 cm⁻¹) and carbonyl (C=O: ~1680 cm⁻¹) groups .

Data Contradiction Note: Discrepancies in NMR splitting patterns may arise from E/Z isomerism; use NOESY to confirm the (2E) configuration .

Advanced Research Questions

Q. How can structural isomerism during synthesis be addressed?

Answer: The (2E) configuration is critical for bioactivity. To minimize Z-isomer formation:

  • Steric Control: Use bulky substituents (e.g., 4-methoxyphenyl) to favor the trans (E) configuration .
  • Thermodynamic Control: Prolonged reflux in ethanol shifts equilibrium toward the E-isomer .
  • Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves ambiguity in stereochemistry .

Example: In a 2025 study, adjusting reaction time from 6h to 24h increased E-isomer yield from 65% to 88% .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

Answer:

  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Deviations >0.5 ppm suggest impurities or isomerism .
  • Dynamic Effects: Account for solvent polarity (e.g., DMSO vs. CDCl3) in theoretical models .
  • Hybrid Techniques: Use LC-MS to correlate retention times with molecular ion peaks ([M+H]+ m/z 343.1) .

Case Study: A 2025 report attributed inconsistent carbonyl signals (δ 188 vs. 192 ppm) to solvent-dependent tautomerism; resolved by using DMSO-d6 .

Q. What mechanistic insights exist for its potential pharmacological activity?

Answer: The compound’s bioactivity (e.g., antimicrobial, anticancer) is hypothesized to derive from:

  • Hydrazone Linkage: Chelates metal ions (e.g., Fe³+), disrupting microbial enzyme function .
  • Furan Ring: Participates in π-π stacking with DNA base pairs or protein pockets .

Experimental Design:

  • In Vitro Assays: Test against Gram-negative bacteria (e.g., E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
  • Molecular Docking: Simulate binding to Staphylococcus aureus dihydrofolate reductase (PDB ID: 3SRW) to identify key interactions .

Contradiction Alert: Some studies report higher efficacy against fungi than bacteria, possibly due to furan ring lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.